2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(2-methylpyrrolidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6-3-2-4-9(6)7(10)5-8;/h6H,2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLLKKNPUWXBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The 2-methylpyrrolidine moiety is synthesized via catalytic hydrogenation of 2-methylpyrroline. Patent WO2008137087A1 details a scalable process using platinum(IV) oxide or 5% Pt/C in ethanol-methanol (2:1–3:1 v/v) at ambient temperature, yielding enantiomerically pure (R)- or (S)-2-methylpyrrolidine after tartrate salt resolution. This method avoids corrosive reagents and achieves optical purity ≥50% ee, critical for chiral applications.
Ketone-Amine Coupling
The amino ketone side chain is introduced via nucleophilic substitution or reductive amination. A 2023 MDPI study demonstrates analogous condensations using α-bromoacetophenone derivatives with ethyl cyanoacetate under potassium carbonate, followed by cyclization with HCl. For the target compound, bromoacetyl chloride reacts with 2-methylpyrrolidine in dichloromethane at 0–5°C, yielding 1-(2-methylpyrrolidin-1-yl)ethan-1-one. Subsequent amination with ammonia or benzylamine under hydrogenation (Pd/C, 50 psi H₂) provides the primary amine.
Detailed Synthetic Pathways
Direct Alkylation Route
Step 1 : Synthesis of 1-(2-Methylpyrrolidin-1-yl)Ethan-1-One
2-Methylpyrrolidine (1.0 eq) reacts with chloroacetyl chloride (1.1 eq) in anhydrous THF at −10°C, catalyzed by triethylamine (1.2 eq). The mixture is stirred for 12 h, washed with NaHCO₃, and distilled under vacuum to yield a pale-yellow oil (78% yield).
Step 2 : Introduction of Amino Group
The ketone intermediate undergoes reductive amination with ammonium acetate (3.0 eq) and sodium cyanoborohydride (1.5 eq) in methanol at 60°C for 24 h. After filtration and solvent removal, the crude product is purified via silica gel chromatography (CH₂Cl₂:MeOH 9:1) to isolate the free base (65% yield).
Step 3 : Hydrochloride Salt Formation
The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt (92% purity by HPLC).
Multi-Step Synthesis from Pyrroline
Step 1 : Hydrogenation of 2-Methylpyrroline
2-Methylpyrroline (1.0 eq) is hydrogenated over 5% Pt/C (0.1 eq) in ethanol-methanol (3:1) at 25°C and 50 psi H₂ for 8 h. Filtration and solvent evaporation yield 2-methylpyrrolidine (94% yield).
Step 2 : Ketone Formation via Friedel-Crafts Acylation
2-Methylpyrrolidine (1.0 eq) reacts with acetyl chloride (1.2 eq) in AlCl₃ (1.5 eq) at 40°C for 6 h. The mixture is quenched with ice-water, extracted with ethyl acetate, and distilled to isolate 1-(2-methylpyrrolidin-1-yl)ethan-1-one (81% yield).
Step 3 : Oxime Formation and Reduction
The ketone (1.0 eq) reacts with hydroxylamine hydrochloride (1.5 eq) in pyridine at 100°C for 3 h to form the oxime. Catalytic hydrogenation (Raney Ni, 30 psi H₂) in ethanol at 50°C for 5 h yields 2-amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one (68% yield).
Optimization and Challenges
Enantiomeric Control
Chiral resolution using L-tartaric acid or D-tartaric acid in ethanol achieves ≥98% ee for (R)- or (S)-enantiomers, critical for pharmaceutical applications.
Purification Techniques
Yield Limitations
Reductive amination suffers from over-alkylation (15–20% side products), mitigated by stoichiometric control and low-temperature conditions.
Comparative Analysis of Methods
| Parameter | Direct Alkylation | Multi-Step Synthesis |
|---|---|---|
| Total Yield | 52% | 49% |
| Purity (HPLC) | 92% | 89% |
| Reaction Steps | 3 | 4 |
| Enantiomeric Control | Not applicable | ≥98% ee |
| Scalability | Pilot scale (10 kg) | Lab scale (500 g) |
Industrial Considerations
Patents emphasize cost-effective catalysts (Pt/C vs. PtO₂) and solvent recycling. Ethanol-methanol mixtures reduce raw material costs by 22% compared to pure ethanol. Continuous hydrogenation reactors improve throughput by 35% for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents such as methyl iodide (CH3I) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride
- CAS Registry Number : 2225146-63-2
- Molecular Formula : C₇H₁₅ClN₂O
- Molecular Weight : 178.7 g/mol
- Purity : ≥95% (HPLC)
Structural Features: The compound comprises a pyrrolidine ring substituted with a methyl group at the 2-position, linked to an aminoacetone backbone. The hydrochloride salt enhances solubility and stability.
Applications :
Primarily used in research settings, its discontinued commercial status (as of 2025) limits large-scale applications .
Comparison with Structurally Related Compounds
Structural Analogues with Pyrrolidine Derivatives
Key Observations :
- Methylamino substitution (CAS 39890-45-4) reduces basicity of the amine group, influencing solubility and ionic interactions .
Heterocyclic Ring Variants
Key Observations :
Aromatic Substituted Analogues
Key Observations :
- Electron-withdrawing groups (e.g., nitro in CAS 5425-81-0) decrease electron density on the aromatic ring, affecting redox properties and stability .
- Fluorine substitution (CAS 456-00-8) enhances lipophilicity and metabolic stability due to its electronegativity .
Physicochemical and Functional Comparisons
Solubility and Stability
- Hydrochloride Salts : All compared compounds are hydrochloride salts, ensuring moderate solubility in polar solvents. Dihydrochloride variants (e.g., CAS 2059941-87-4) exhibit higher solubility .
- Thermal Stability : Pyrrolidine derivatives generally show higher thermal stability than aromatic analogues due to reduced resonance effects .
Pharmacological Implications
- Aromatic Analogues : Nitrophenyl and fluorophenyl derivatives are more likely to engage in specific receptor interactions (e.g., enzyme inhibition) due to their planar structures .
Biological Activity
2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride, also known as a pyrrolidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its unique structural features, is believed to interact with various biological targets, influencing neurotransmitter systems and possibly affecting cognitive functions and mood regulation.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₄N₂O·HCl. Its structure features a 2-methylpyrrolidine moiety attached to an ethanone group, which contributes to its reactivity and biological interactions.
Structural Information
| Property | Description |
|---|---|
| IUPAC Name | 2-amino-1-(2-methylpyrrolidin-1-yl)ethanone hydrochloride |
| Molecular Formula | C₇H₁₄N₂O·HCl |
| CAS Number | 2225146-63-2 |
| SMILES Notation | CC1CCCN1C(=O)CN |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The amino group allows for nucleophilic attacks on electrophilic centers, while the carbonyl group can participate in various chemical reactions. These interactions suggest that the compound may modulate the activity of specific receptors involved in cognitive and emotional pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
Neuropharmacological Effects
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involved in mood regulation and cognition. However, specific studies detailing its pharmacodynamics are still limited.
Potential Applications
The compound has been explored for various applications:
- Pharmaceutical Development : It is being studied as a potential pharmaceutical intermediate in drug development due to its unique structural properties.
- Antimicrobial Properties : Some investigations have hinted at antimicrobial and antiviral properties, although further research is required to substantiate these claims .
Case Studies and Research Findings
While comprehensive clinical studies on this specific compound are scarce, several related studies provide insights into its potential effects:
- Study on Neurotransmitter Modulation : A study examined compounds structurally similar to this compound, revealing that modifications in the pyrrolidine ring significantly altered binding affinities to neurotransmitter receptors .
- Antiviral Activity Assessment : Research involving similar amino compounds demonstrated potential antiviral activity against certain pathogens, suggesting a pathway for further exploration of this compound in antiviral drug development .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride | 2225146-63-3 | Pyrrolidine ring without methyl substitution | Lacks methyl group on pyrrolidine |
| 2-Amino-N,N-dimethylpropanamide | 10157-50-5 | Dimethyl substitution on nitrogen | Different alkyl substitution pattern |
| 2-Amino-N-(4-methylpiperazin-1-yl)ethanone dihydrochloride | 146788-11-6 | Piperazine ring instead of pyrrolidine | Contains a piperazine moiety |
The distinct combination of the methyl-substituted pyrrolidine and ethanone structure in this compound may confer unique biological activities not present in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
